molecular formula C12H21NO3 B6350973 tert-butyl N-[(1S,3S)-3-formylcyclohexyl]carbamate CAS No. 2387561-79-5

tert-butyl N-[(1S,3S)-3-formylcyclohexyl]carbamate

Cat. No.: B6350973
CAS No.: 2387561-79-5
M. Wt: 227.30 g/mol
InChI Key: HFZOJUONOHDPHP-UWVGGRQHSA-N
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Description

tert-Butyl N-[(1S,3S)-3-formylcyclohexyl]carbamate: is a chemical compound that belongs to the class of carbamates. It is characterized by the presence of a tert-butyl group, a formyl group, and a cyclohexyl ring. This compound is often used in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[(1S,3S)-3-formylcyclohexyl]carbamate typically involves the reaction of tert-butyl carbamate with a suitable cyclohexyl derivative. One common method is the reaction of tert-butyl carbamate with (1S,3S)-3-formylcyclohexylamine under mild conditions. The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like dichloromethane .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: In organic synthesis, tert-butyl N-[(1S,3S)-3-formylcyclohexyl]carbamate is used as a building block for the synthesis of more complex molecules. It is particularly useful in the synthesis of pharmaceuticals and agrochemicals .

Biology: The compound is used in the study of enzyme mechanisms and as a substrate in biochemical assays. It helps in understanding the interactions between enzymes and their inhibitors .

Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic properties. It is investigated for its role in drug design and development, particularly in the synthesis of novel therapeutic agents .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also employed in the development of new catalysts and polymers .

Mechanism of Action

The mechanism of action of tert-butyl N-[(1S,3S)-3-formylcyclohexyl]carbamate involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on enzymes or receptors, leading to inhibition or activation of their functions. The tert-butyl group provides steric hindrance, influencing the compound’s binding affinity and selectivity .

Comparison with Similar Compounds

    tert-Butyl carbamate: A simpler carbamate with similar protective properties.

    tert-Butyl N-[(1S,3S)-3-hydroxycyclohexyl]carbamate: A related compound with a hydroxyl group instead of a formyl group.

    tert-Butyl N-[(1S,3S)-3-aminocyclohexyl]carbamate: Another similar compound with an amino group.

Uniqueness: tert-Butyl N-[(1S,3S)-3-formylcyclohexyl]carbamate is unique due to the presence of the formyl group, which imparts distinct reactivity and binding properties. This makes it particularly useful in applications where selective interactions with biological targets are required .

Properties

IUPAC Name

tert-butyl N-[(1S,3S)-3-formylcyclohexyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO3/c1-12(2,3)16-11(15)13-10-6-4-5-9(7-10)8-14/h8-10H,4-7H2,1-3H3,(H,13,15)/t9-,10-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFZOJUONOHDPHP-UWVGGRQHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCCC(C1)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H]1CCC[C@@H](C1)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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